molecular formula C22H26N2O6 B246939 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No. B246939
M. Wt: 414.5 g/mol
InChI Key: HDHTVMBKKCXMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as DMDP, is a chemical compound that has gained significant attention in the scientific research community. DMDP is a piperazine derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the process of learning and memory.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been shown to enhance long-term potentiation, a process that is essential for learning and memory.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine in lab experiments is its ability to cross the blood-brain barrier, allowing for the study of its effects on the central nervous system. However, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine's potency and selectivity for serotonin receptors may limit its use in certain experiments.

Future Directions

There are several potential future directions for 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine research. One area of interest is the development of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine as a drug delivery system for the treatment of neurological disorders. Another area of interest is the study of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine's effects on the NMDA receptor and its potential use as a tool for studying the mechanisms of learning and memory. Additionally, further research is needed to fully understand the potential therapeutic uses of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine in the treatment of depression and anxiety disorders.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine involves the reaction between 1-(2,3-dimethoxyphenyl) ethanone and 4-(3,4-dimethoxyphenyl) piperazine in the presence of a catalyst. The reaction yields 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has shown potential in various fields of scientific research. In medicinal chemistry, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In pharmacology, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential use as a selective serotonin receptor agonist. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has shown promising results in the treatment of depression and anxiety disorders.
In neuroscience, 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential use as a tool for studying the mechanisms of learning and memory. 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to enhance long-term potentiation, a process that is essential for learning and memory.

properties

Product Name

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C22H26N2O6/c1-27-17-9-8-15(14-19(17)29-3)21(25)23-10-12-24(13-11-23)22(26)16-6-5-7-18(28-2)20(16)30-4/h5-9,14H,10-13H2,1-4H3

InChI Key

HDHTVMBKKCXMPV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC

Origin of Product

United States

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